Cas no 86-00-0 (2-Nitrobiphenyl)

2-Nitrobiphenyl structure
2-Nitrobiphenyl structure
Nome del prodotto:2-Nitrobiphenyl
Numero CAS:86-00-0
MF:C12H9NO2
MW:199.205363035202
MDL:MFCD00007126
CID:34366
PubChem ID:87573568

2-Nitrobiphenyl Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Nitro-1,1'-biphenyl
    • Nitrodiphenyl
    • 2-Nitrodiphenyl
    • 2-Nitrobiphenyl
    • 2-Nitrobiphenylneat
    • 1-nitro-2-phenylbenzene
    • Biphenyl,2-nitro- (7CI,8CI)
    • 2-Phenylnitrobenzene
    • 2'-Nitrobiphenyl
    • NSC 5532
    • ONB
    • o-Nitrobiphenyl
    • o-Nitrodiphenyl
    • DTXCID505746
    • AC-19053
    • 86-00-0
    • dibutyl 5,5,5-trichloropentyl phosphate;2-NITRO-BIPHENYL
    • CX1295
    • UNII-8R1N47E4DT
    • NCGC00091631-01
    • Biphenyl, 2-nitro-
    • NSC5532
    • SCHEMBL44392
    • 8R1N47E4DT
    • 2-NITRO-BIPHENYL
    • BCP19356
    • 2-Nitrobiphneyl
    • DTXSID9025746
    • WLN: WNR BR
    • O-NITROBIPHENYL [MI]
    • 2-Nitro-1,1'-biphenyl #
    • EINECS 201-646-8
    • FT-0672777
    • o-Nitrophenyl benzene
    • N0194
    • NSC-5532
    • 1,1'-Biphenyl, 2-nitro-
    • 2-NITRODIPHENYL-D9
    • AS-46652
    • 2-Nitrobiphenyl 10 microg/mL in Cyclohexane
    • W-104071
    • LS-1851
    • CHEMBL1391678
    • A841525
    • CP 368
    • AI3-02563
    • CAS-86-00-0
    • CCRIS 962
    • Tox21_200759
    • Q27270916
    • AKOS015833476
    • MFCD00007126
    • 38537-53-0
    • FT-0613189
    • mononitrobiphenyl
    • NCGC00258313-01
    • NCGC00091631-02
    • InChI=1/C12H9NO2/c14-13(15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9
    • 2-Nitro-1,1′-biphenyl (ACI)
    • Biphenyl, 2-nitro- (7CI, 8CI)
    • 2′-Nitrobiphenyl
    • NS00039111
    • oNitrodiphenyl
    • 2Nitrodiphenyl
    • oNitrobiphenyl
    • 2Phenylnitrobenzene
    • Biphenyl, 2nitro
    • 1,1'Biphenyl, 2nitro
    • 2Nitro1,1'biphenyl
    • MDL: MFCD00007126
    • Inchi: 1S/C12H9NO2/c14-13(15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H
    • Chiave InChI: YOJKKXRJMXIKSR-UHFFFAOYSA-N
    • Sorrisi: [O-][N+](C1C(C2C=CC=CC=2)=CC=CC=1)=O

Proprietà calcolate

  • Massa esatta: 199.06300
  • Massa monoisotopica: 199.063329
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 0
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 2
  • Complessità: 218
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 45.8
  • XLogP3: niente
  • Conta Tautomer: niente
  • Carica superficiale: 0

Proprietà sperimentali

  • Colore/forma: Liquido o cristallo da giallastro a rossastro
  • Densità: 1.44
  • Punto di fusione: 36-38 ºC
  • Punto di ebollizione: 170°C/13mmHg(lit.)
  • Punto di infiammabilità: 179 ºC
  • Indice di rifrazione: 1.613-1.615
  • Coefficiente di ripartizione dell'acqua: Insolubile
  • PSA: 45.82000
  • LogP: 3.78500
  • Merck: 6591
  • Pressione di vapore: 2 mm Hg ( 140 °C)
  • Solubilità: Insolubile in acqua, solubile in metanolo \ etanolo \ acetone \ dimetilformammide \ alcool tetraidrofurfurilico

2-Nitrobiphenyl Informazioni sulla sicurezza

  • Simbolo: GHS07
  • Prompt:avviso
  • Parola segnale:Warning
  • Dichiarazione di pericolo: H302
  • Dichiarazione di avvertimento: P264-P270-P301+P312+P330-P501
  • WGK Germania:3
  • Codice categoria di pericolo: R22;R68
  • Istruzioni di sicurezza: S2-S7-S36-S45-S36/37
  • RTECS:DV5530000
  • Identificazione dei materiali pericolosi: Xn
  • Frasi di rischio:R22; R68
  • Condizioni di conservazione:2-8 °C

2-Nitrobiphenyl Dati doganali

  • CODICE SA:2904209090
  • Dati doganali:

    Codice doganale cinese:

    2904209090

    Panoramica:

    2904209090 Altri derivati contenenti solo gruppi nitro o nitroso. Condizioni normative: niente. IVA:17,0%.Tasso di rimborso fiscale:9,0%.Tariffa MFN:5,5%.Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    2904209090 derivati contenenti solo nitro o solo gruppi nitrosi. Condizioni di supervisione:Nessuna. IVA:17,0%.Tasso di sconto fiscale:9,0%.Tariffa MFN:5,5%.Tariffa generale:30,0%

2-Nitrobiphenyl Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
N495803-250mg
2-Nitrobiphenyl
86-00-0
250mg
$ 50.00 2022-06-03
TRC
N495803-2.5g
2-Nitrobiphenyl
86-00-0
2.5g
$ 80.00 2022-06-03
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
N0194-25G
2-Nitrobiphenyl
86-00-0 >98.0%(GC)
25g
¥390.00 2024-04-15
Fluorochem
214987-25g
2-Nitro-1,1'-biphenyl
86-00-0 95%
25g
£44.00 2022-03-01
Fluorochem
214987-500g
2-Nitro-1,1'-biphenyl
86-00-0 95%
500g
£339.00 2022-03-01
TRC
N495803-500mg
2-Nitrobiphenyl
86-00-0
500mg
$ 65.00 2022-06-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N134871-5g
2-Nitrobiphenyl
86-00-0 ≥98.0%(GC)
5g
¥143.90 2023-09-01
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
N0194-100G
2-Nitrobiphenyl
86-00-0 >98.0%(GC)
100g
¥590.00 2024-04-15
abcr
AB139402-500 g
2-Nitrodiphenyl, 97%; .
86-00-0 97%
500 g
€558.40 2023-07-20
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N134871-100g
2-Nitrobiphenyl
86-00-0 ≥98.0%(GC)
100g
¥1410.90 2023-09-01

2-Nitrobiphenyl Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Hydrogen ,  Tripotassium phosphate Catalysts: Bis(tri-tert-butylphosphine)palladium Solvents: Tetrahydrofuran ;  24 h, 1 atm, 23 °C
Riferimento
Tritiation of aryl thianthrenium salts with a molecular palladium catalyst
Zhao, Da ; Petzold, Roland; Yan, Jiyao ; Muri, Dieter ; Ritter, Tobias, Nature (London, 2021, 600(7889), 444-449

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Tripotassium phosphate Catalysts: Palladium chloride ,  N2,N2,N6,N6-Tetrakis[(diphenylphosphino)methyl]-2,6-pyridinediamine Solvents: Dimethylacetamide ;  1 h, 100 °C
1.2 Solvents: o-Xylene ;  1 h, 90 °C
Riferimento
N,N,N',N'-tetra(diphenylphosphinomethyl)pyridine-2,6-diamine/palladium catalyzed Suzuki-Miyaura coupling of aryl and heteroaryl halides
Guo, Fei-chen; Zhou, Rong; Jiang, Zhi-jie; Wang, Wei; Fu, Hai-yan; et al, Catalysis Communications, 2015, 66, 87-90

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Sodium bicarbonate ,  Tetrabutylammonium bromide Catalysts: Palladium Solvents: Ethanol ,  Water ;  296 K → 328 K; 20 h, 328 K
Riferimento
Supported palladium nanoparticles synthesized by living plants as a catalyst for Suzuki-Miyaura reactions
Parker, Helen L.; Rylott, Elizabeth L.; Hunt, Andrew J.; Dodson, Jennifer R.; Taylor, Andrew F.; et al, PLoS One, 2014, 9(1),

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Catalysts: Palladium Solvents: Water
Riferimento
Carbon-carbon bond formation via palladium-catalyzed reductive coupling of aryl halides in air and water
Venkatraman, Sripathy; Huang, Taisheng; Li, Chao-Jun, Advanced Synthesis & Catalysis, 2002, 344, 399-405

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  12 - 24 h, 85 °C
Riferimento
Visible-light-driven Cadogan reaction
Qu, Zhonghua; Wang, Pu; Chen, Xing; Deng, Guo-Jun; Huang, Huawen, Chinese Chemical Letters, 2021, 32(8), 2582-2586

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Catalysts: Picolinic acid ,  Dipotassium hexachloropalladate Solvents: Water ;  pH 10
1.2 Catalysts: Ferrous chloride ;  pH 9.5 - 10.5, rt; 15 h, 150 °C
1.3 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Dimethylformamide ,  Water ;  20 min, 80 °C
Riferimento
Architectured Fe3Pd2(OH)2[picolinic acid]8(H2O)4 Hybrid Nanorods: A Remarkably Reusable and Robust Heterogeneous Catalyst for Suzuki-Miyaura and Mizoroki-Heck Cross-Coupling Reactions
Asiabi, Hamid; Yamini, Yadollah ; Shamsayei, Maryam; Kazemi Miraki, Maryam; Heydari, Akbar, ACS Sustainable Chemistry & Engineering, 2018, 6(10), 12613-12620

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Tetrabutylammonium bromide ,  Diisopropylethylamine Catalysts: Palladium diacetate Solvents: p-Xylene
Riferimento
Preparation of unsymmetrical biaryls via palladium-catalyzed coupling reaction of aryl halides
Hassan, J.; Hathroubi, C.; Gozzi, C.; Lemaire, M., Tetrahedron, 2001, 57(37), 7845-7855

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Palladium diacetate (reaction product with diadamantyl phosphine (or dihexyl phosphine), palladiaum polymer with trisiodophenylamine and benzenediamine) Solvents: Isopropanol ,  Water ;  10 h, 100 °C
Riferimento
Palladium nanoparticles in cross-linked polyaniline as highly efficient catalysts for Suzuki-Miyaura reactions
Fan, Haipeng; Qi, Zhengliang; Sui, Dejun; Mao, Fei; Chen, Rizhi; et al, Chinese Journal of Catalysis, 2017, 38(3), 589-596

Synthetic Routes 9

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide ,  Palladium Solvents: Ethanol ,  Water ;  1 h, rt
Riferimento
Synthesis of novel and room temperature-operable palladium complexes on graphene oxide: An efficient recyclable catalyst for Suzuki-Miyaura coupling reactions
Qian, Yingjie; So, Jaeil; Lee, Myeong Yeon; Hwang, Sosan; Jin, Myung-Jong; et al, Journal of Industrial and Engineering Chemistry (Amsterdam, 2019, 75, 253-261

Synthetic Routes 10

Condizioni di reazione
1.1 Reagents: Tripotassium phosphate Catalysts: Tetrabutylammonium bromide ,  Palladium diacetate Solvents: Toluene ,  Water ;  3 h, 110 °C
Riferimento
The Suzuki reaction catalyzed by Pd(OAc)2 in water-organic two phase system and the synthesis of 2-(4-chlorophenyl) aniline
Sun, Bin; Xiang, Peng, Huaxue Yanjiu Yu Yingyong, 2014, 26(8), 1318-1323

Synthetic Routes 11

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ,  Water ;  85 °C
Riferimento
NaI/PPh3-Mediated Photochemical Reduction and Amination of Nitroarenes
Qu, Zhonghua; Chen, Xing; Zhong, Shuai; Deng, Guo-Jun ; Huang, Huawen, Organic Letters, 2021, 23(14), 5349-5353

Synthetic Routes 12

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine ,  1639454-34-4 Solvents: Ethanol ,  Water ;  5 h, 80 °C
Riferimento
The preparation and catalytic property of palladium chloride catalyst supported on organic-inorganic hybrid nanorods
Wei, Kaiju; Zhang, Bo; Ni, Jia; Geng, Junjun; Zhang, Jingwei; et al, Inorganic Chemistry Communications, 2015, 51, 103-105

Synthetic Routes 13

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Palladium diacetate Solvents: Methanol ,  Water ;  1.5 h, 20 °C
Riferimento
Synthesis of 2-Nitro- and 2,2'-Dinitrobiphenyls by Means of the Suzuki Cross-Coupling Reaction
Gonzalez, Raquel Rodriguez; Liguori, Lucia; Carrillo, Alberto Martinez; Bjorsvik, Hans-Rene, Journal of Organic Chemistry, 2005, 70(23), 9591-9594

2-Nitrobiphenyl Raw materials

2-Nitrobiphenyl Preparation Products

Fornitori consigliati
atkchemica
(CAS:86-00-0)2-Nitrobiphenyl
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